REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][CH2:7]2.[CH2:16](Br)[CH:17]=[CH2:18].C(N(CC)CC)C.[OH-].[Na+]>C(Cl)(Cl)Cl.O>[CH2:18]([N:6]1[CH2:5][CH2:4][C:3]2[C:8](=[CH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:2]=2[NH2:1])[CH2:7]1)[CH:17]=[CH2:16] |f:3.4|
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
NC1=C2CCNCC2=CC2=C1C=CC=C2
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated to the boil for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
WASH
|
Details
|
The organic solution is washed neutral with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized twice from methanol
|
Type
|
CUSTOM
|
Details
|
74° - 76°
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)N1CC2=CC3=C(C(=C2CC1)N)C=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |